Chitohexaose hexahydrochloride
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Overview
Description
Chitohexaose hexahydrochloride is a chitosan oligosaccharide derivative, specifically a hexamer of chitosan. It is known for its anti-inflammatory properties and its ability to bind to Toll-like receptor 4 (TLR4), inhibiting lipopolysaccharide (LPS)-induced inflammation . The compound has a molecular formula of C36H68N6O25·6HCl and a molecular weight of 1203.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitohexaose hexahydrochloride can be synthesized through the hydrolysis of chitosan using chitosanase enzymes. One such enzyme, Le Cho1 from Lentinula edodes, has been shown to effectively hydrolyze chitosan into chitooligosaccharides, including chitohexaose . The hydrolysis reaction typically occurs at a pH of 3.0 and a temperature of 50°C, with the enzyme exhibiting maximal activity towards chitosan with a high degree of deacetylation .
Industrial Production Methods
Industrial production of this compound involves the enzymatic hydrolysis of chitosan, followed by purification processes to isolate the desired oligosaccharide. The use of recombinant chitosanases expressed in Escherichia coli has been explored to enhance the efficiency and yield of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions
Chitohexaose hexahydrochloride primarily undergoes hydrolysis reactions due to its oligosaccharide nature. It can also participate in oxidation and reduction reactions, as well as substitution reactions involving its amino and hydroxyl groups .
Common Reagents and Conditions
Hydrolysis: Chitosanase enzymes, acidic conditions (pH 3.0), temperature (50°C)
Oxidation: Oxidizing agents such as hydrogen peroxide
Reduction: Reducing agents like sodium borohydride
Substitution: Reagents like acetic anhydride for acetylation reactions
Major Products
The major products formed from these reactions include various chitooligosaccharides, such as chitopentaose and chitoheptaose, depending on the degree of polymerization .
Scientific Research Applications
Chitohexaose hexahydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Chitohexaose hexahydrochloride exerts its effects by binding to the active sites of TLR4, thereby inhibiting the classical activation pathway induced by LPS. This binding leads to the activation of an alternate pathway in macrophages, resulting in the upregulation of anti-inflammatory cytokines such as IL-10 and the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 . This mechanism helps in reducing inflammation and protecting against endotoxemia .
Comparison with Similar Compounds
Similar Compounds
- Chitopentaose hydrochloride
- Chitoheptaose hydrochloride
- Chitotetraose hydrochloride
Uniqueness
Chitohexaose hexahydrochloride is unique due to its specific binding affinity to TLR4 and its ability to modulate immune responses through the alternate activation pathway. This property distinguishes it from other chitooligosaccharides, which may not exhibit the same level of immunomodulatory activity .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKFPLIUTTYHS-ZTVXPPBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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